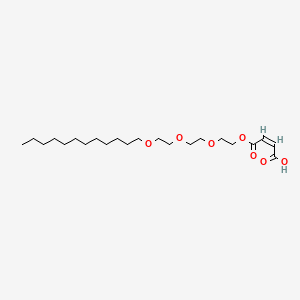
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is a chemical compound with the molecular formula C22H40O7. It is a derivative of maleic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate typically involves the esterification of maleic acid with 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into maleic acid and 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol.
Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Hydrolysis: Maleic acid and 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: In the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Potential use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is utilized in various applications, including emulsification, dispersion, and solubilization.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen sulfate
- 2-(2-(2-(Ethoxyethoxy)ethoxy)ethyl acetate
- 2-(2-(2-(Acetyloxyethoxy)ethoxy)ethoxy)ethyl acetate
Uniqueness
Compared to similar compounds, 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate has unique properties due to the presence of the maleate group. This group imparts additional reactivity and functionality, making it suitable for specific applications in surfactant chemistry and material science.
Properties
CAS No. |
66104-67-4 |
|---|---|
Molecular Formula |
C22H40O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(Z)-4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-14-26-15-16-27-17-18-28-19-20-29-22(25)13-12-21(23)24/h12-13H,2-11,14-20H2,1H3,(H,23,24)/b13-12- |
InChI Key |
LSDNCMFQVGKKGP-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)C=CC(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















